
7-(4-Bromobenzoil)-1H-indol-2,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Bromobenzoyl)-1H-indole-2,3-dione, also known as 7-(4-Bromobenzoyl)-1H-indole-2,3-dione, is a useful research compound. Its molecular formula is C15H8BrNO3 and its molecular weight is 330.137. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Bromobenzoyl)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Bromobenzoyl)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de inhibidores de la proteasa del VIH-1
El cloruro de 4-bromobenzoilo, un compuesto estructuralmente similar a la 7-(4-bromobenzoil)-1H-indol-2,3-diona, se utiliza en la síntesis de inhibidores de la proteasa del VIH-1 . Es posible que la this compound pueda tener aplicaciones similares, pero se necesitan más investigaciones.
Síntesis de oxazoles y derivados de ciclohexanona
El cloruro de 4-bromobenzoilo también se utiliza en la síntesis de oxazoles y derivados de ciclohexanona, que tienen propiedades analgésicas y antimicrobianas . Dada la similitud estructural, la this compound también podría utilizarse en síntesis similares .
Propiedades
IUPAC Name |
7-(4-bromobenzoyl)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO3/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11-12(10)17-15(20)14(11)19/h1-7H,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYHDBOEDYARAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746966 |
Source


|
| Record name | 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241825-88-7 |
Source


|
| Record name | 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-bromobenzoyl)-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What can you tell us about the distribution of bromfenac sodium in ocular tissues after administration?
A1: The study by [] investigated this using radiolabeled bromfenac sodium in rabbits. Following a single ocular instillation, the cornea exhibited the highest concentration of the compound, followed by the anterior sclera and conjunctiva. [] Interestingly, the lens and vitreous humor showed the lowest levels of the compound. [] This distribution pattern suggests that bromfenac sodium might preferentially target tissues at the front of the eye after topical administration.
Q2: How does repeated administration of bromfenac sodium affect its levels in ocular tissues?
A2: The research by [] found that repeated administration led to an accumulation of bromfenac sodium in most ocular tissues, eventually reaching a steady state after approximately 21 doses. [] Notably, the levels in the lens and posterior sclera were significantly higher after repeated dosing compared to a single dose. [] This accumulation highlights the importance of understanding the long-term implications of repeated bromfenac sodium use on specific ocular tissues.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


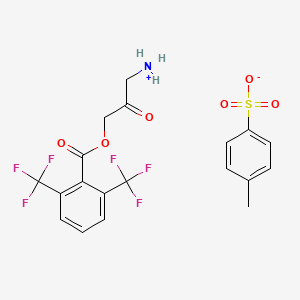

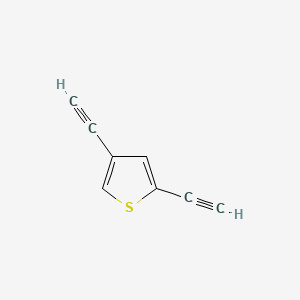
![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
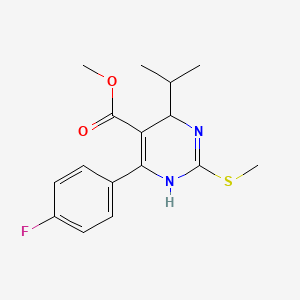
![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)
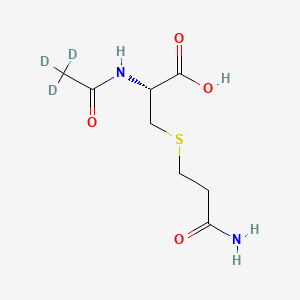
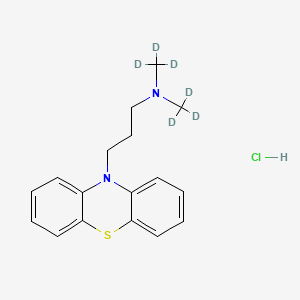
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)

